molecular formula C12H19N3 B14450836 N'-[3-(dimethylamino)propyl]benzenecarboximidamide CAS No. 79322-23-9

N'-[3-(dimethylamino)propyl]benzenecarboximidamide

Katalognummer: B14450836
CAS-Nummer: 79322-23-9
Molekulargewicht: 205.30 g/mol
InChI-Schlüssel: ZAKJYPOIEARPSG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-[3-(dimethylamino)propyl]benzenecarboximidamide is a chemical compound known for its versatile applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethylamino group attached to a propyl chain, linked to a benzenecarboximidamide moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-[3-(dimethylamino)propyl]benzenecarboximidamide typically involves the reaction of benzenecarboximidamide with 3-(dimethylamino)propylamine. The reaction is usually carried out in the presence of a suitable solvent, such as toluene, and under controlled temperature conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of N’-[3-(dimethylamino)propyl]benzenecarboximidamide may involve large-scale batch reactions. The process includes the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to maximize yield and minimize impurities .

Analyse Chemischer Reaktionen

Types of Reactions

N’-[3-(dimethylamino)propyl]benzenecarboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N’-[3-(dimethylamino)propyl]benzenecarboximidamide oxide, while reduction could produce N’-[3-(dimethylamino)propyl]benzenecarboximidamide hydride .

Wissenschaftliche Forschungsanwendungen

N’-[3-(dimethylamino)propyl]benzenecarboximidamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N’-[3-(dimethylamino)propyl]benzenecarboximidamide involves its interaction with specific molecular targets. The compound can form covalent bonds with target molecules, leading to the modulation of biological pathways. This interaction is facilitated by the presence of the dimethylamino group, which enhances its reactivity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N’-[3-(dimethylamino)propyl]benzenecarboximidamide is unique due to its specific structural features, which confer distinct reactivity and functionality. Its ability to participate in a wide range of chemical reactions and its diverse applications in various fields make it a valuable compound in scientific research and industry .

Eigenschaften

CAS-Nummer

79322-23-9

Molekularformel

C12H19N3

Molekulargewicht

205.30 g/mol

IUPAC-Name

N'-[3-(dimethylamino)propyl]benzenecarboximidamide

InChI

InChI=1S/C12H19N3/c1-15(2)10-6-9-14-12(13)11-7-4-3-5-8-11/h3-5,7-8H,6,9-10H2,1-2H3,(H2,13,14)

InChI-Schlüssel

ZAKJYPOIEARPSG-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CCCN=C(C1=CC=CC=C1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.